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molecular formula C9H10N2 B145924 4-Methyl-1H-indol-6-amine CAS No. 139121-40-7

4-Methyl-1H-indol-6-amine

Cat. No. B145924
M. Wt: 146.19 g/mol
InChI Key: ZYAFKHGCCIVCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05752982

Procedure details

4.3 g of nitro derivative prepared in stage 3, 20 ml of ethanol, 9 ml of cyclohexene, 3 ml of water and 2.2 g of 10% palladium on carbon are mixed and are then heated to reflux for 2 hours.
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.C(O)C.C1CCCCC=1>[Pd].O>[CH3:1][C:2]1[CH:10]=[C:9]([NH2:11])[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
CC1=C2C=CNC2=CC(=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
9 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
Smiles
CC1=C2C=CNC2=CC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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